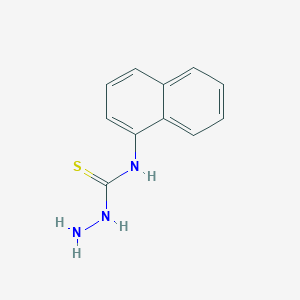

N-(2-aminofenil)-N-ciclohexilamina

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, there are general methods for synthesizing similar compounds. For instance, N-(2-aminophenyl)isoindoles can be prepared by the reaction of o-(bromomethyl)benzophenones with 1,2-phenylenediamines .

Chemical Reactions Analysis

While specific reactions involving “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds such as N-(2-aminophenyl)isoindoles have been studied. These compounds can react with Ac2O to form 1,N-diacetyl- or 1,N,N-triacetyl derivatives .

Aplicaciones Científicas De Investigación

Síntesis de Amidas Secundarias

Este compuesto se utiliza en la síntesis de amidas secundarias . Se ha desarrollado un método eficiente para sintetizar amidas secundarias utilizando N-(2-aminofenil)benzamida y isocianato de fenilo fácilmente accesibles . El grupo saliente se puede recuperar fácilmente como un N-heterociclo carbonilado, que tiene una relevancia notable en las aplicaciones farmacéuticas .

Aplicaciones Farmacéuticas

El compuesto tiene una relevancia significativa en las aplicaciones farmacéuticas . El N-heterociclo carbonilado, que es un subproducto de la síntesis de amidas secundarias, es particularmente importante en este campo .

Síntesis Orgánica

N-(2-aminofenil)-N-ciclohexilamina se utiliza en la síntesis orgánica. Sus aplicaciones abarcan varios campos, incluidos los farmacéuticos, la síntesis orgánica y la ciencia de los materiales.

Actividad Anticancerígena

Se han sintetizado y caracterizado complejos de rutenio (II / III) basados en DMSO de 2-aminofenil benzimidazol, y se ha evaluado su potencial quimioterapéutico . La interacción de los compuestos con el ADN se estudió mediante espectroscopías UV-Visible y de fluorescencia, revelando la intercalación tanto del ligando Hapbim como de los complejos de Ru .

Citotoxicidad In Vitro

La citotoxicidad in vitro de los compuestos se probó en líneas celulares de cáncer de mama humano (MCF7), cáncer colorrectal humano (Caco2) y células hepáticas humanas normales (THLE-2), con el compuesto (2) el más potente contra las células cancerosas .

Actividad In Vivo

El efecto anticancerígeno de (2) también se ha estudiado en un modelo de ratón EAC (carcinoma de ascitis de Ehrlich) . Significativamente, la actividad del complejo fue más pronunciada in vivo, con la eliminación de la carga de cáncer a dosis que resultaron en solo bajos niveles de hepatotoxicidad y nefrotoxicidad .

Direcciones Futuras

While specific future directions for “N-(2-aminophenyl)-N-cyclohexylamine” were not found, similar compounds have been studied for their potential applications. For instance, N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have shown potential to inhibit the receptor-binding domain (RBD) of SARS-CoV-2 spike glycoprotein .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various cellular components, influencing their function and leading to a range of biological effects .

Mode of Action

It is known that similar compounds can undergo various chemical reactions, such as diazotization , which can lead to the formation of new compounds with potential biological activity .

Biochemical Pathways

Similar compounds have been implicated in a variety of biological processes, including antimicrobial, antitumor, antioxidant, and neuroprotective activities .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and can penetrate various biological barriers .

Result of Action

Similar compounds have been shown to have a range of biological activities, including antimicrobial, antitumor, antioxidant, and neuroprotective effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the activity and stability of similar compounds .

Análisis Bioquímico

Biochemical Properties

N-(2-aminophenyl)-N-cyclohexylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylase enzymes, which are crucial for regulating gene expression through chromatin remodeling . The interaction between N-(2-aminophenyl)-N-cyclohexylamine and histone deacetylase enzymes involves binding to the active site of the enzyme, inhibiting its activity, and leading to changes in gene expression patterns.

Cellular Effects

N-(2-aminophenyl)-N-cyclohexylamine influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of histone deacetylase enzymes by N-(2-aminophenyl)-N-cyclohexylamine can lead to the upregulation of genes involved in cell cycle regulation and apoptosis . This compound also impacts cellular metabolism by altering the expression of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of N-(2-aminophenyl)-N-cyclohexylamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-(2-aminophenyl)-N-cyclohexylamine binds to the active site of histone deacetylase enzymes, inhibiting their activity and leading to the accumulation of acetylated histones . This results in a more open chromatin structure, facilitating the transcription of genes that were previously repressed. Additionally, N-(2-aminophenyl)-N-cyclohexylamine may interact with other proteins involved in gene regulation, further influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-aminophenyl)-N-cyclohexylamine have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that N-(2-aminophenyl)-N-cyclohexylamine remains stable under certain conditions, but may degrade over time, leading to a decrease in its inhibitory effects on histone deacetylase enzymes . Long-term exposure to N-(2-aminophenyl)-N-cyclohexylamine has been associated with sustained changes in gene expression and cellular function.

Dosage Effects in Animal Models

The effects of N-(2-aminophenyl)-N-cyclohexylamine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit histone deacetylase enzymes and alter gene expression without causing significant toxicity . At higher doses, N-(2-aminophenyl)-N-cyclohexylamine may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

N-(2-aminophenyl)-N-cyclohexylamine is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound can affect metabolic flux by altering the expression of metabolic enzymes, leading to changes in metabolite levels . The inhibition of histone deacetylase enzymes by N-(2-aminophenyl)-N-cyclohexylamine can also impact the regulation of metabolic pathways, further influencing cellular metabolism.

Transport and Distribution

The transport and distribution of N-(2-aminophenyl)-N-cyclohexylamine within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of N-(2-aminophenyl)-N-cyclohexylamine within specific tissues can influence its biochemical and cellular effects.

Subcellular Localization

N-(2-aminophenyl)-N-cyclohexylamine exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of N-(2-aminophenyl)-N-cyclohexylamine can influence its interactions with biomolecules and its overall impact on cellular processes.

Propiedades

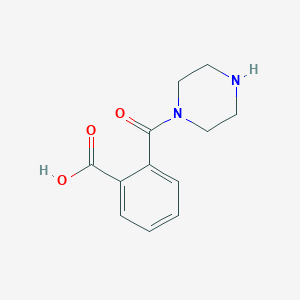

IUPAC Name |

2-N-cyclohexylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACKMXMLJSWFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363986 | |

| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

74628-31-2 | |

| Record name | N~1~-Cyclohexylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.